![molecular formula C16H15FN6O3S B2878822 ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 863460-27-9](/img/structure/B2878822.png)
ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C16H15FN6O3S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Applications
Studies have explored the synthesis of innovative heterocycles incorporating thiadiazole moieties, aiming at potential insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research area highlights the relevance of such compounds in developing novel insecticides.
Antimicrobial Applications
Research into the antimicrobial activity of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives suggests the potential of these compounds to combat bacterial and fungal infections (Mostafa et al., 2008). This indicates a broader scope for the use of related compounds in addressing microbial resistance.
Antiasthma and Radioligand Imaging Applications
The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlights the therapeutic applications of these compounds in respiratory conditions (Medwid et al., 1990). Moreover, the synthesis of radioligands for PET imaging, such as [18F]PBR111, underscores the significance of such compounds in medical diagnostics and the study of diseases at the molecular level (Dollé et al., 2008).
Tuberculostatic Applications
Compounds synthesized as structural analogs of antituberculous agents, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, demonstrate the role of these molecules in developing treatments for tuberculosis (Titova et al., 2019).
Mechanism of Action
Target of Action
Similar compounds with a [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been reported to inhibit usp28, a deubiquitinating enzyme . This suggests that our compound might also target similar enzymes or proteins.
Biochemical Pathways
Inhibition of USP28 could disrupt the ubiquitin-proteasome system, affecting protein turnover and potentially leading to the accumulation of ubiquitinated proteins .
Result of Action
If the compound does indeed inhibit usp28, it could potentially lead to the accumulation of ubiquitinated proteins, disrupting normal cellular processes and potentially inducing cell death .
properties
IUPAC Name |
ethyl 2-[[2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S/c1-2-26-13(25)7-18-12(24)8-27-16-14-15(19-9-20-16)23(22-21-14)11-5-3-10(17)4-6-11/h3-6,9H,2,7-8H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGAVZYCRRCEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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